molecular formula C19H13FN2O2 B5137930 {3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid

{3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid

Cat. No.: B5137930
M. Wt: 320.3 g/mol
InChI Key: QBDHYERORHCSLY-ZSOIEALJSA-N
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Description

{3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid is a complex organic compound that features a cyano group, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the introduction of the cyano and fluorophenyl groups through a series of reactions such as Knoevenagel condensation and subsequent functional group transformations. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

{3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

{3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which {3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the indole moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    4-Iodobenzoic acid: Another aromatic compound with distinct functional groups.

Uniqueness

What sets {3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-indol-1-yl}acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.

Properties

IUPAC Name

2-[3-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c20-16-5-3-4-13(9-16)14(10-21)8-15-11-22(12-19(23)24)18-7-2-1-6-17(15)18/h1-9,11H,12H2,(H,23,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDHYERORHCSLY-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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